

Regadenoson: A Technical Guide to a Selective A₂A Purine Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson, a potent and highly selective A₂A adenosine receptor agonist, has become a cornerstone in cardiovascular diagnostics, particularly as a pharmacologic stress agent for myocardial perfusion imaging (MPI).[1][2] Its classification as a purine nucleoside analog underscores its structural relationship to endogenous adenosine, yet with critical modifications that confer a superior pharmacologic profile. This technical guide provides an in-depth exploration of the core scientific principles of **Regadenoson**, from its chemical structure and mechanism of action to its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.

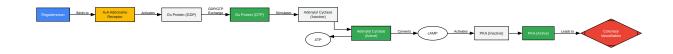
Chemical and Physical Properties

Regadenoson is a derivative of adenosine, specifically a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine.[3][4] This structural modification is key to its receptor selectivity and pharmacologic activity.

Property	Value	Reference
Chemical Name	Adenosine, 2-[4- [(methylamino)carbonyl]-1H- pyrazol-1-yl]-, monohydrate	[5]
Molecular Formula	C15H18N8O5 • H2O	[5][6]
Molecular Weight	408.37 g/mol (monohydrate); 390.35 g/mol (anhydrous)	[6][7][8]
CAS Number	313348-27-5 (anhydrous)	[9]
Appearance	White to off-white crystalline solid	
SMILES	CNC(=O)c1cnn(c1)- c2nc(c3c(n2)n(cn3)[C@H]4 INVALID-LINK O4)O">C@@HO)N.O	[8]
InChI Key	CDQVVPUXSPZONN- WPPLYIOHSA-N	[8]

Mechanism of Action: Selective A₂A Receptor Agonism

Regadenoson functions as a low-affinity agonist for the A₂A adenosine receptor, a class of G-protein coupled receptors (GPCRs).[3][10] Its primary therapeutic effect, coronary vasodilation, is achieved through a well-defined signaling cascade initiated by its binding to A₂A receptors predominantly located on the smooth muscle cells of coronary arteries.[3][4]


The sequence of events is as follows:

- Receptor Binding: Regadenoson binds to the extracellular domain of the A₂A receptor.[3]
- G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The Gs protein then

releases GDP and binds GTP, causing the dissociation of its α -subunit (G α s) from the $\beta\gamma$ -subunits.[3]

- Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membranebound enzyme adenylyl cyclase.[3][11]
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[3][11]
- Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3][11]
- Vasodilation: PKA phosphorylates downstream target proteins, which ultimately leads to the
 relaxation of vascular smooth muscle, resulting in coronary vasodilation and an increase in
 coronary blood flow (CBF).[3][11][12] This mimics the physiological effect of exercise,
 enabling the detection of perfusion defects in myocardial imaging.[3]

Click to download full resolution via product page

Regadenoson A₂A Receptor Signaling Cascade

Pharmacodynamics

The pharmacodynamic profile of **Regadenoson** is characterized by its high selectivity for the A₂A receptor and its potent vasodilatory effects on coronary arteries.

Receptor Binding Affinity and Selectivity

Regadenoson's selectivity for the A₂A receptor minimizes the undesirable side effects associated with the activation of other adenosine receptor subtypes, such as atrioventricular

block (A₁) or bronchoconstriction (A₂B).[13][14]

Receptor Subtype	Binding Affinity (Ki)	Selectivity vs. A ₂ A	Reference
Human A₂A	290 nM	-	[9]
Human Aı	16,460 nM	>10-fold lower affinity	[5][14]
Human A₂B	>30-fold lower affinity	>30-fold	[9]
Human A₃	>30-fold lower affinity	>30-fold	[9]

Functional Potency and Hemodynamic Effects

Regadenoson induces a rapid and significant increase in coronary blood flow (CBF). Maximal hyperemia is achieved quickly and is sustained for a duration suitable for radionuclide imaging. [1][2]

Parameter	Effect	Onset/Duration	Reference
Functional Potency (EC ₅₀)	6.4 ± 1.2 nM	-	[14]
Coronary Blood Flow (CBF)	Dose-dependent increase; Mean Average Peak Velocity (APV) more than doubles.	Onset within 30 seconds; APV returns to <2x baseline within 10 minutes.	[10][14]
Heart Rate	Transient increase	Peaks rapidly, returns to baseline more slowly than with adenosine.	[2][15]
Blood Pressure	Transient, mild decrease in systolic and diastolic BP.	Nadir reached quickly, returns to baseline within 5-15 minutes.	[2][5]

Pharmacokinetics

The pharmacokinetic profile of **Regadenoson** is described by a three-compartment model, reflecting its rapid distribution and subsequent elimination.[4][16][17]

Parameter	Value	Description	Reference
Time to Peak Plasma Concentration (Tmax)	1 to 4 minutes	Parallels the onset of the pharmacodynamic response.	[5][18]
Half-life (Initial Phase)	~2 to 4 minutes	Corresponds to the onset of the pharmacodynamic response.	[10][18]
Half-life (Intermediate Phase)	~30 minutes	Coincides with the loss of the pharmacodynamic effect.	[10][18]
Half-life (Terminal Phase)	~2 hours	Represents the final decline in plasma concentration.	[10][16][18]
Volume of Distribution (Steady-State)	78.7 L	-	[9][16]
Clearance	37.8 L/h	-	[9][16]
Elimination	~58% renal excretion of unchanged drug	Renal impairment can prolong the elimination half-life, but dose adjustments are generally not considered necessary.	[4][16][19]

Experimental Protocols

Protocol: In Vitro Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of **Regadenoson** for human adenosine receptor subtypes (A_1 , A_2A , A_2B , A_3).

Methodology:

- Membrane Preparation: Utilize cell lines stably expressing a single subtype of the human adenosine receptor (e.g., HEK-293 cells). Harvest cells and prepare cell membranes through homogenization and centrifugation.
- Radioligand Selection:
 - For A₁ receptors: Use [³H]DPCPX.
 - For A₂A receptors: Use [³H]CGS 21680.
 - For A₂B receptors: Use [³H]DPCPX in the presence of an A₁ antagonist.
 - For A₃ receptors: Use [¹2⁵I]AB-MECA.
- · Competition Binding Assay:
 - Incubate the prepared cell membranes with a fixed concentration of the selected radioligand and varying concentrations of unlabeled **Regadenoson** in an appropriate assay buffer.
 - Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
- Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the **Regadenoson** concentration.

- Determine the IC₅₀ value (the concentration of **Regadenoson** that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

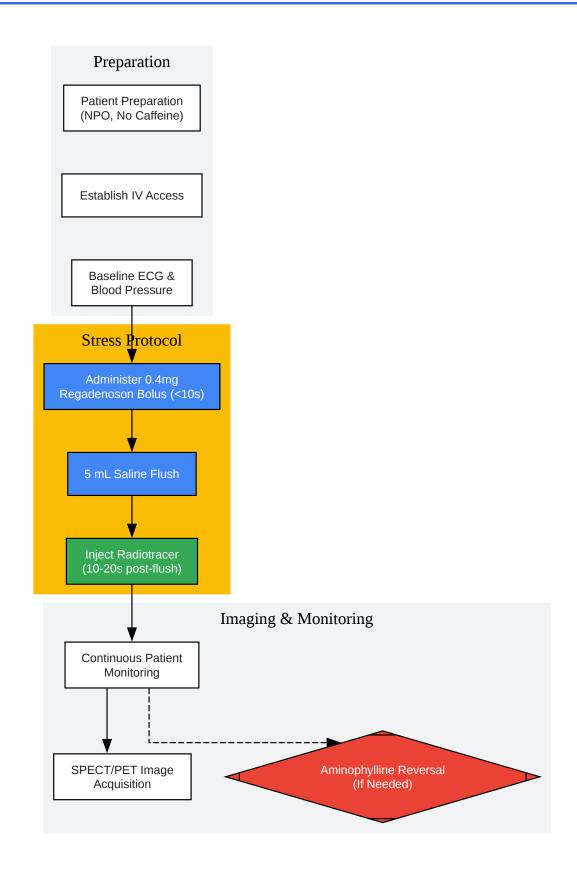
Protocol: Myocardial Perfusion Imaging (MPI) with Regadenoson

Objective: To assess myocardial perfusion and detect ischemia in patients unable to undergo adequate exercise stress.

Methodology:

- Patient Preparation:
 - Patients should avoid consuming methylxanthines (e.g., caffeine, theophylline) for at least
 12-24 hours prior to the procedure.[5]
 - Review and potentially withhold other medications (e.g., dipyridamole) as per clinical judgment.[5]
 - Establish intravenous (IV) access, preferably with a 22-gauge or larger catheter.[5][13]
- Stress Protocol:
 - Position the patient on the imaging table and record baseline 12-lead ECG and blood pressure.[13]
 - Administer a single 0.4 mg (5 mL) dose of **Regadenoson** as a rapid IV injection over approximately 10 seconds.[5][18]
 - Immediately follow the **Regadenoson** injection with a 5 mL saline flush.[5][18]
- Radiopharmaceutical Administration:

Foundational & Exploratory



Inject the radionuclide imaging agent (e.g., Technetium-99m sestamibi or Thallium-201)
 10-20 seconds after the saline flush, through the same IV line.[5][18]

· Imaging:

- Begin SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) image acquisition at a predetermined time post-injection, according to standard laboratory protocols.
- Monitoring and Reversal:
 - Continuously monitor the patient's ECG, heart rate, and blood pressure throughout the procedure and for a period post-procedure.[5]
 - If severe or persistent adverse effects occur, aminophylline (50-100 mg IV) may be administered to reverse the effects of Regadenoson.[5][13]
- Rest Imaging: A baseline (rest) scan is also performed, typically on the same or a different day, for comparison with the stress images.

Click to download full resolution via product page

Regadenoson Myocardial Perfusion Imaging (MPI) Workflow

Clinical Efficacy and Safety

The clinical utility of **Regadenoson** was firmly established in the ADVANCE MPI (ADenoscan Versus **regAdenoson** Comparative Evaluation) trials.[20][21] These large-scale, phase III, double-blind, randomized studies demonstrated that a single bolus of **Regadenoson** was non-inferior to a standard adenosine infusion for the detection of reversible myocardial perfusion defects.[22][23][24]

Safety Profile: **Regadenoson** is generally well-tolerated.[2] The most common adverse reactions are typically transient and mild, resolving within approximately 15-30 minutes.[21] These include:

- Dyspnea
- Headache
- Flushing
- · Chest discomfort or pain
- Dizziness
- Nausea

Serious adverse events are rare but can include hypotension, atrioventricular block, and bronchoconstriction.[21]

Conclusion

Regadenoson represents a significant advancement in pharmacologic stress testing. Its nature as a purine nucleoside analog, specifically engineered for high selectivity to the A₂A adenosine receptor, provides a potent and targeted mechanism for inducing coronary vasodilation. The favorable pharmacokinetic profile, allowing for a simple, fixed-dose bolus administration, combined with a proven safety and efficacy record, solidifies its role as a critical tool in the non-invasive diagnosis of coronary artery disease. This guide serves as a foundational technical resource for professionals engaged in cardiovascular research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Regadenoson Wikipedia [en.wikipedia.org]
- 2. Regadenoson PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regadenoson Monograph for Professionals Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Regadenoson Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 8. GSRS [precision.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. prescriberpoint.com [prescriberpoint.com]
- 11. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 12. Regadenoson PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Regadenoson in the detection of coronary artery disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations when measuring myocardial perfusion reserve by cardiovascular magnetic resonance using regadenoson - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A population pharmacokinetic/pharmacodynamic analysis of regadenoson, an adenosine A2A-receptor agonist, in healthy male volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. asnc.org [asnc.org]
- 19. Regadenoson pharmacokinetics and tolerability in subjects with impaired renal function -PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ADVANCE MPI Pivotal Trials | Lexiscan® (regadenoson) injection [lexiscan.com]
- 22. Regadenoson provides perfusion results comparable to adenosine in heterogeneous patient populations: a quantitative analysis from the ADVANCE MPI trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Adenosine versus regadenoson comparative evaluation in myocardial perfusion imaging: results of the ADVANCE phase 3 multicenter international trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Regadenoson induces comparable left ventricular perfusion defects as adenosine: a
 quantitative analysis from the ADVANCE MPI 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Regadenoson: A Technical Guide to a Selective A₂A Purine Nucleoside Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679255#regadenoson-as-a-purine-nucleoside-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com